2-(benzylsulfanyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}acetamide
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Overview
Description
2-(benzylsulfanyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylsulfanyl group and a dioxopyrrolidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl chloride.
Coupling with Ethoxyethylamine: The benzylsulfanyl chloride is then reacted with 2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxopyrrolidinyl moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the dioxopyrrolidinyl moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the field of neurology.
Mechanism of Action
The exact mechanism of action of 2-(benzylsulfanyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, potentially modulating biochemical pathways involved in neurological processes.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate: Used in antibody-drug conjugates.
Uniqueness
2-(benzylsulfanyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}acetamide is unique due to its combination of a benzylsulfanyl group and a dioxopyrrolidinyl moiety, which may confer distinct biochemical properties and potential therapeutic applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c20-15(13-24-12-14-4-2-1-3-5-14)18-8-10-23-11-9-19-16(21)6-7-17(19)22/h1-5H,6-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEGHDXOCDJBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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